molecular formula C27H27N3O5S B2959496 N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide CAS No. 1025032-63-6

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

Cat. No.: B2959496
CAS No.: 1025032-63-6
M. Wt: 505.59
InChI Key: MWYVACWUBCXNSZ-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide: is a complex organic compound that features a combination of benzenesulfonyl, benzamide, and piperazine moieties

Scientific Research Applications

Chemistry

In chemistry, N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, it’s known that piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s known that 1-Phenylpiperazine, a related compound, is toxic .

Future Directions

The future directions in the research of these compounds could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further studies could also focus on increasing the biological activity of these derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzoyl Group: The piperazine derivative is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group.

    Sulfonylation: The resulting compound is further reacted with benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonyl group.

    Amidation: Finally, the compound undergoes amidation with benzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the benzoyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoyl and benzamide moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and benzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring and methyl group.

    Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols or amines.

    Substitution: Substituted derivatives at the sulfonyl and benzoyl positions.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide is unique due to its combination of benzenesulfonyl, benzamide, and piperazine moieties. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)26(32)29-15-17-30(18-16-29)27(33)25(28-24(31)21-10-4-2-5-11-21)36(34,35)23-13-6-3-7-14-23/h2-14,19,25H,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYVACWUBCXNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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